N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
Description
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure combining fluorobenzyl, furan, and methoxyphenyl-substituted piperazine moieties. The 4-fluorobenzyl group may enhance metabolic stability and lipophilicity, while the furan and piperazine components could contribute to binding interactions with biological targets such as G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O4/c1-34-22-10-8-21(9-11-22)30-12-14-31(15-13-30)23(24-3-2-16-35-24)18-29-26(33)25(32)28-17-19-4-6-20(27)7-5-19/h2-11,16,23H,12-15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTLKJSTJRYZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H29FN4O4 |
| Molecular Weight | 480.5 g/mol |
| CAS Number | 877633-80-2 |
The structure features a fluorobenzyl group, a furan moiety, and a piperazine derivative, which are crucial for its biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. For instance, it has shown to inhibit certain phosphodiesterases, leading to increased intracellular cyclic nucleotide levels .
- Receptor Modulation : It binds to various neurotransmitter receptors, including serotonin and dopamine receptors. This binding can modulate signaling pathways involved in mood regulation and neuroprotection .
- Calcium Signaling : As a fluorescent calcium indicator, it aids in measuring intracellular calcium concentrations, which are vital for numerous cellular functions.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In animal models subjected to acute cerebral ischemia, it significantly prolonged survival times and reduced mortality rates across various dosages . This suggests its potential as a therapeutic agent for neurodegenerative conditions.
Antioxidant Activity
The compound also exhibits antioxidant properties, which are critical in combating oxidative stress associated with various diseases. Its ability to scavenge free radicals contributes to its protective effects on neuronal cells .
Study on Neuroprotection
A study conducted on Kunming mice demonstrated that the administration of this compound resulted in significant improvements in survival rates post-cerebral ischemia compared to controls. The results indicated a dose-dependent response, highlighting the compound's efficacy as a neuroprotective agent .
In Vitro Studies
In vitro assays have shown that derivatives of this compound possess low micromolar IC50 values against specific targets, indicating strong inhibitory effects on enzyme activity related to neurotransmission and signaling pathways .
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide has demonstrated notable biological activities, particularly in the following areas:
Neurological Disorders
Due to its structural similarities to psychoactive compounds, this compound is being investigated for potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it may influence conditions such as depression and anxiety .
Tyrosinase Inhibition
Recent studies have highlighted the compound's potential as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. This property may be beneficial in developing treatments for hyperpigmentation disorders . The mechanism involves binding to the active site of tyrosinase, preventing substrate interaction .
Anticancer Activity
Preliminary research indicates that this compound may exhibit anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation and survival pathways. Its unique structural features allow it to modulate key biochemical processes implicated in tumor growth .
Case Study 1: Tyrosinase Inhibition
A study evaluated the efficacy of this compound as a tyrosinase inhibitor. Results indicated that the compound exhibited low micromolar IC50 values, demonstrating significant inhibitory activity against the enzyme compared to control compounds .
Case Study 2: Anticancer Properties
In another investigation, the compound was tested against various cancer cell lines. The findings suggested that it could induce apoptosis and inhibit cell growth through modulation of apoptotic pathways . Further studies are required to elucidate the specific molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structural Differences : S336 replaces the 4-fluorobenzyl group with a 2,4-dimethoxybenzyl moiety and substitutes the furan-piperazine-methoxyphenyl chain with a pyridin-2-yl-ethyl group.
- Functional Impact : The dimethoxybenzyl group in S336 enhances its umami agonist activity at the hTAS1R1/hTAS1R3 receptor, as demonstrated in high-throughput screening assays. In contrast, the fluorobenzyl group in the target compound may prioritize metabolic stability over receptor activation .
GMC-4 and GMC-5 Oxalamides
- Structural Differences :
- GMC-4 : N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide.
- GMC-5 : N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide.
Both lack the piperazine-furan linkage and fluorobenzyl group present in the target compound.
- Functional Impact : GMC-4 and GMC-5 exhibit moderate antimicrobial activity against E. coli and S. aureus, likely due to the electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) substituents. The target compound’s piperazine moiety may broaden its spectrum of activity or improve solubility .
Comparison with Piperazine-Containing Analogues
Compound 7b (7-(4-(2-(4-chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
- Structural Differences: Shares the furan-piperazine core but incorporates a quinoline-carboxylic acid scaffold and chlorobenzyloxyimino group.
- Functional Impact: The quinoline moiety in 7b confers antibacterial activity against Gram-negative pathogens, while the target compound’s oxalamide core may favor GPCR or kinase interactions .
Piperazine-Benzamide Derivatives ()
- Example : N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b).
- Structural Differences : Replaces oxalamide with an acetamide linker and introduces a trifluoromethylbenzoyl-piperazine group.
- Functional Impact : The trifluoromethyl group enhances hydrophobic interactions in enzyme inhibition, as evidenced by 8b’s high melting point (241–242°C) and stability. The target compound’s fluorobenzyl group may offer similar advantages but with reduced steric hindrance .
Metabolic and Enzymatic Interactions
CYP3A4 Inhibition
- S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : Inhibits CYP3A4 by 51% at 10 µM. The target compound’s 4-methoxyphenylpiperazine group could similarly interact with CYP isoforms, though its furan moiety might reduce metabolic liability compared to pyridine-containing analogs .
Metabolic Stability
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a fluorobenzyl group, a furan-2-yl moiety, and a 4-(4-methoxyphenyl)piperazine unit linked via an oxalamide bridge. The fluorobenzyl group enhances lipophilicity and metabolic stability, while the piperazine moiety contributes to conformational flexibility and potential receptor interactions. The furan ring may participate in π-π stacking interactions. These features collectively impact solubility, bioavailability, and binding affinity to biological targets. Structural analogs (e.g., piperazine-containing compounds in ) suggest that substituent positions significantly affect activity .
Q. What synthetic routes are recommended for preparing this compound, and what purification methods are critical?
Synthesis typically involves multi-step protocols:
- Step 1: Coupling of 4-fluorobenzylamine with oxalyl chloride to form the oxalamide intermediate.
- Step 2: Reaction with 2-(furan-2-yl)ethylamine, followed by alkylation with 4-(4-methoxyphenyl)piperazine. Purification requires column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol. Purity (>95%) should be verified via HPLC and NMR (¹H/¹³C) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Based on structurally related compounds ( ):
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Storage: Store in airtight containers at –20°C under inert gas (N₂/Ar). Acute toxicity data for analogs indicate potential skin/eye irritation; neutralize spills with absorbent materials like vermiculite .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced receptor-binding affinity?
Quantum chemical calculations (e.g., DFT) can predict electronic properties and docking interactions. For example:
- Receptor Targeting: Molecular dynamics simulations of the piperazine-furan interface with GPCRs (e.g., histamine H1/H4 receptors, as in ) can identify key binding residues.
- SAR Analysis: Substituent effects (e.g., methoxy vs. halogen groups) on binding energy can be modeled using software like AutoDock Vina. Feedback loops between computational predictions and experimental validation (e.g., ICReDD’s approach in ) reduce trial-and-error cycles .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Contradictions may arise from assay conditions or impurities:
- Assay Variability: Compare cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, notes that thiazole-containing analogs show variable activity depending on solvent (DMSO vs. PBS).
- Analytical Validation: Ensure compound integrity via LC-MS post-assay. Impurities >2% (e.g., de-fluorinated byproducts) can skew results .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Isotope Labeling: Use ¹⁸O or ¹⁹F-NMR to track metabolic pathways (e.g., hepatic CYP450 oxidation of the furan ring).
- Prodrug Design: Modify the oxalamide bridge with ester groups to enhance oral bioavailability, as seen in piperazine prodrug analogs ().
- Microsomal Stability Assays: Test half-life in rat liver microsomes with NADPH cofactors .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
